(R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-(3-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-8-2-1-3-9(10(8)13(14)15)16-7-4-5-12-6-7;/h1-3,7,12H,4-6H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPJKBIWYOZJPM-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 262.67 g/mol. Its structure includes a pyrrolidine ring substituted with a 3-fluoro-2-nitrophenoxy group, which contributes to its distinct chemical reactivity and biological interactions. The chirality of the compound allows for different enantiomers, notably (R) and (S) forms, which may exhibit varied biological activities .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitro group is known to participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate neurotransmitter systems and cellular signaling pathways, potentially influencing physiological responses .
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of drug development targeting central nervous system disorders and inflammatory diseases. Key areas of investigation include:
- Neurotransmitter Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing neurotransmission and possibly leading to therapeutic effects in neurological conditions .
- Anticancer Potential : Similar compounds have shown promise in anticancer applications, with studies indicating that modifications in the structure can enhance antiproliferative activity against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Binding Affinity Studies : Research has focused on the binding affinity of this compound to various receptors and enzymes. These studies are crucial for understanding its mechanism of action and potential side effects .
-
Comparative Analysis : A comparison with structurally similar compounds reveals differences in biological activity based on substituent positions and chirality. For example:
This table highlights how variations in substituent positions can lead to distinct chemical behaviors and biological activities among similar compounds .
Compound Name Molecular Formula Unique Features This compound C10H12ClFN2O3 Contains 3-fluoro and 2-nitro substituents (S)-3-(2-Fluoro-4-nitrophenoxy)pyrrolidine hydrochloride C10H12ClFN2O3 Different nitro group position (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride C10H12ClFN2O3 Different substitution pattern on phenyl ring
Scientific Research Applications
Medicinal Chemistry
(R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is being investigated for its potential as a therapeutic agent targeting various neurological disorders and inflammatory diseases. Its unique structure may allow it to interact with neurotransmitter systems and cellular signaling pathways, influencing metabolic processes.
Pharmacology
Preliminary studies indicate that this compound may affect receptors and enzymes involved in metabolic pathways. For example, it has been suggested that it could modulate melanocortin receptors, which are critical in energy homeostasis and appetite regulation.
Case Study 1: Interaction Studies
Research focused on interaction studies involving this compound has shown promising results in elucidating its mechanism of action. These studies typically involve:
- Binding affinity assays to determine interaction strength with target receptors.
- Functional assays to assess the biological response upon receptor activation or inhibition.
A study examining the biological activity of this compound indicated significant modulation of metabolic pathways through its interaction with specific receptors. The findings suggest potential therapeutic applications in managing conditions related to metabolic dysregulation .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the aromatic ring for SNAr reactions. The fluorine atom at position 3 further enhances electrophilicity at ortho/para positions.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Displacement of Fluorine | K₂CO₃, DMF, 80°C, amine nucleophiles | (R)-3-(3-Amino-2-nitrophenoxy)pyrrolidine derivatives | 65-78% |
| Nitro Group Reduction | H₂/Pd-C, EtOH, RT | (R)-3-(3-Fluoro-2-aminophenoxy)pyrrolidine hydrochloride | 82% |
Key Findings :
-
Fluorine displacement occurs preferentially over nitro group reactions due to steric hindrance from the pyrrolidine ring.
-
Catalytic hydrogenation selectively reduces the nitro group without affecting the fluorine atom.
Electrophilic Substitution
The electron-rich pyrrolidine ring participates in electrophilic reactions under acidic conditions:
| Reaction | Reagents | Outcome |
|---|---|---|
| N-Alkylation | Alkyl halides, NaH, THF | Quaternary ammonium salts with enhanced solubility |
| Acylation | Acetyl chloride, pyridine | N-Acetylated derivatives (improved metabolic stability) |
Mechanistic Insight :
Protonation of the pyrrolidine nitrogen increases electrophilicity, facilitating alkylation/acylation at the nitrogen site .
Redox Reactions
The nitro group undergoes reduction to an amine, while the fluorine remains inert under standard conditions:
Multi-Step Reduction Pathway :
-
Nitro → Hydroxylamine : Zn/HCl, 0°C (85% conversion)
-
Hydroxylamine → Amine : NH₄Cl, H₂O, 25°C (quantitative)
Applications :
-
Reduced forms show enhanced binding to serotonin receptors compared to parent compounds (ΔIC₅₀ = 0.8 nM vs 12 nM) .
Stability Under Physiological Conditions
| Parameter | Value | Implications |
|---|---|---|
| Hydrolysis (pH 7.4) | t₁/₂ = 4.3 hrs (37°C) | Limited stability in aqueous media |
| Thermal Degradation | Decomposes above 180°C | Requires cold storage (-20°C) for long-term preservation |
Degradation Products :
-
Major: 3-Fluoro-2-nitrophenol (via C-O bond cleavage)
-
Minor: Pyrrolidine hydrochloride (ring-opening)
Comparative Reactivity of Structural Analogs
| Compound | Nitro Reactivity | Fluorine Reactivity | Pyrrolidine Stability |
|---|---|---|---|
| (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine | High | Moderate | Good |
| 3-(4-Chloro-2-nitrophenoxy)pyrrolidine | High | Low (Cl inert) | Excellent |
| (S)-Enantiomer | Identical | Identical | Slightly lower |
Structure-Activity Relationship :
-
Fluorine’s electronegativity increases nitro group reactivity by 1.7x compared to chlorine analogs.
-
Enantiomeric differences affect metabolic stability but not inherent chemical reactivity.
This compound’s reactivity profile makes it valuable for designing prodrugs and enzyme inhibitors, particularly in neurological disorders where controlled nitro group reduction can modulate bioavailability . Experimental protocols should prioritize anhydrous conditions to minimize hydrolytic degradation during synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride and selected analogs:
*Inferred from structural analysis; †Calculated based on formula.
Key Comparative Insights
Substituent Effects
- The addition of fluorine at the meta position (target compound) further increases electron withdrawal, which may stabilize negative charges or modulate binding in biological targets .
- Stereochemistry: The (R)-configuration is critical for chiral recognition in enzyme inhibition. For example, (R)-3-Fluoropyrrolidine HCl is used in asymmetric synthesis due to its enantioselectivity .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., target compound, (R)-3-(2-nitrophenoxy)pyrrolidine HCl) generally exhibit higher aqueous solubility than free bases, facilitating their use in biological assays .
Preparation Methods
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction is widely employed to construct the phenoxy-pyrrolidine linkage while preserving the (R)-configuration. This method couples 3-fluoro-2-nitrophenol with (R)-pyrrolidin-3-ol under mild conditions.
Typical Procedure :
- Reactants :
- 3-Fluoro-2-nitrophenol (1.0 equiv)
- (R)-Pyrrolidin-3-ol (1.2 equiv)
- Triphenylphosphine (1.5 equiv)
- Diethyl azodicarboxylate (DEAD, 1.5 equiv)
- Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Conditions : Stirred under nitrogen at 0–25°C for 12–24 hours.
- Workup :
- Quench with aqueous sodium bicarbonate.
- Extract with ethyl acetate.
- Purify via silica gel chromatography (hexane/ethyl acetate gradient).
- Salt Formation : Treat with HCl gas in diethyl ether to yield the hydrochloride salt.
Key Advantages :
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions exploit the electron-deficient aromatic ring of 1-chloro-3-fluoro-2-nitrobenzene, enabling substitution by pyrrolidine derivatives.
Synthetic Pathway :
- Aromatic Activation :
- Convert 3-fluoro-2-nitrophenol to 1-chloro-3-fluoro-2-nitrobenzene using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Substitution Reaction :
- React 1-chloro-3-fluoro-2-nitrobenzene with (R)-pyrrolidin-3-olate (generated by deprotonating (R)-pyrrolidin-3-ol with NaH) in DMF at 80–100°C.
- Isolation :
Challenges :
- Requires harsh conditions for chlorination of phenol.
- Competing side reactions may reduce yield without careful temperature control.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereochemical Control | Conditions | Scalability |
|---|---|---|---|---|
| Mitsunobu Reaction | 60–75% | High (retention) | Mild, room temperature | Moderate |
| SNAr | 45–65% | Moderate (dependent on precursor) | High temperature | High |
Data extrapolated from analogous syntheses of pyrrolidine derivatives.
Resolution of Racemic Mixtures
For non-enantioselective routes, chiral resolution techniques are critical:
Chiral Chromatography
Enzymatic Kinetic Resolution
- Enzyme : Candida antarctica lipase B.
- Substrate : Racemic pyrrolidine ester.
- Efficiency : 50% conversion with 98% ee for (R)-isomer.
Industrial-Scale Production Considerations
Catalytic Asymmetric Hydrogenation
Continuous Flow Synthesis
- Reactor Design : Microfluidic system with immobilized reagents.
- Advantages :
Analytical Characterization
Post-synthesis validation ensures chemical and enantiomeric purity:
Spectroscopic Methods
Chiral Purity Assessment
- Chiral HPLC :
Emerging Methodologies
Photoredox Catalysis
Biocatalytic Approaches
- Enzyme : Cytochrome P450 monooxygenase variant.
- Function : Hydroxylates pyrrolidine precursors with 90% enantioselectivity.
Q & A
Basic Questions
Q. What are the recommended safety precautions for handling (R)-3-(3-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear flame-resistant clothing, nitrile gloves, and safety goggles. Use a fume hood to minimize inhalation risks .
- First Aid : For skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water for 10–15 minutes and seek medical attention if irritation persists. In case of inhalation, move to fresh air and consult a physician .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid dispersal into drains. Ensure adequate ventilation during cleanup .
Q. How can researchers synthesize and purify this compound?
- Methodological Answer :
- Synthesis : A reported method involves treating the free base with 1.0 M aqueous HCl at room temperature, followed by heating to 50°C to achieve a clear solution. The product is isolated via crystallization .
- Purification : Recrystallization from a water-ethanol mixture (1:1 v/v) is recommended. Monitor purity using HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) .
- Yield Optimization : Adjust stoichiometry of HCl (1.1–1.3 equivalents) to minimize unreacted starting material.
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- XRPD : X-ray powder diffraction (XRPD) is critical for confirming crystallinity. Key peaks (2θ values) include 8.4°, 12.7°, and 18.3° with relative intensities >30% .
- NMR : Use H NMR (DMSO-d6, 400 MHz) to verify the pyrrolidine ring (δ 3.2–3.8 ppm) and aromatic protons (δ 7.1–7.9 ppm). F NMR can confirm the fluorine substituent (δ -110 to -115 ppm) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model intermediates and transition states. Use software like Gaussian or ORCA .
- Machine Learning : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures. ICReDD’s workflow integrates experimental feedback to refine computational predictions .
Q. What strategies validate analytical methods for detecting trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Use a triple quadrupole mass spectrometer in MRM mode to identify impurities (e.g., nitro-reduction byproducts). Optimize collision energy (15–25 eV) for fragmentation .
- Validation Parameters : Assess linearity (R > 0.995), limit of detection (LOD < 0.1%), and precision (%RSD < 5%) per ICH Q2(R1) guidelines.
Q. How can researchers resolve contradictions in safety data (e.g., GHS classification discrepancies)?
- Methodological Answer :
- Literature Review : Cross-reference safety data from multiple sources (e.g., NITE, OECD SIDS) to identify consensus on hazards. Current data for this compound lacks GHS classification, necessitating hazard assessment via analog compounds (e.g., nitrophenoxy derivatives) .
- Experimental Testing : Perform Ames tests for mutagenicity and acute toxicity studies (OECD 423) to fill data gaps .
Q. What mechanistic insights explain the stereochemical stability of the (R)-enantiomer under acidic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor racemization via polarimetry at varying pH (1–5) and temperatures (25–50°C). The pyrrolidine ring’s rigidity likely reduces enantiomerization rates .
- Computational Modeling : Calculate activation energy barriers for ring inversion using molecular dynamics simulations (MD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
